molecular formula C12H12O3 B8396026 7-Methoxy-3-oxo-2-(2-propenyl)-2,3-dihydrobenzofuran

7-Methoxy-3-oxo-2-(2-propenyl)-2,3-dihydrobenzofuran

Cat. No. B8396026
M. Wt: 204.22 g/mol
InChI Key: WXGNHWXTILDFKM-UHFFFAOYSA-N
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Patent
US06323235B1

Procedure details

Methyl 7-methoxy-3-oxo-2-(2-propenyl)-2,3-dihydrobenzofuran-2-carboxylate (18.42 g) and concentrated sulfuric acid (2 ml) were dissolved in t-butyl alcohol (150 ml) and the solution was refluxed for 22.5 hours. After cooling the reaction solution to room temperature, the reaction solution was neutralized with saturated aqueous sodium hydrogen carbonate and then washed with saturated brine, followed by drying the resultant over sodium sulfate. After removing sodium sulfate by filtration, the solvent was evaporated under reduced pressure, and the residue was purified by column chromatography (solvent:hexane/ethyl acetate=4/1) using silica gel to obtain the desired compound (11.39 g, yield: 79%).
Name
Methyl 7-methoxy-3-oxo-2-(2-propenyl)-2,3-dihydrobenzofuran-2-carboxylate
Quantity
18.42 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:11]2[O:10][C:9]([CH2:16][CH:17]=[CH2:18])(C(OC)=O)[C:8](=[O:19])[C:7]=2[CH:6]=[CH:5][CH:4]=1.S(=O)(=O)(O)O.C(=O)([O-])O.[Na+]>C(O)(C)(C)C>[CH3:1][O:2][C:3]1[C:11]2[O:10][CH:9]([CH2:16][CH:17]=[CH2:18])[C:8](=[O:19])[C:7]=2[CH:6]=[CH:5][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Methyl 7-methoxy-3-oxo-2-(2-propenyl)-2,3-dihydrobenzofuran-2-carboxylate
Quantity
18.42 g
Type
reactant
Smiles
COC1=CC=CC=2C(C(OC21)(C(=O)OC)CC=C)=O
Name
Quantity
2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 22.5 hours
Duration
22.5 h
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying the resultant over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removing sodium sulfate
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (solvent:hexane/ethyl acetate=4/1)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=CC=2C(C(OC21)CC=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.39 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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